Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. the 4‑Amino Isomer
The meta‑positioning of the amino group in N‑allyl‑3‑aminobenzenesulfonamide yields a computed XLogP3 of 0.7, which is approximately 0.5–0.7 log units lower than the para‑amino isomer (N‑allyl‑4‑aminobenzenesulfonamide), reflecting greater polarity and potentially altered membrane permeability [1]. The topological polar surface area (TPSA) of 80.6 Ų is identical for both regioisomers; however, the dipole moment and chemical shielding environment differ due to the meta relationship, confirmed by distinct ¹H‑NMR and ¹³C‑NMR spectra [1]. For procurement, this means the 3‑amino isomer cannot serve as a direct drop‑in replacement for the 4‑amino isomer in assays where logD‑dependent partitioning or regioselective metabolism is under investigation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | N‑allyl‑4‑aminobenzenesulfonamide – estimated XLogP3 ≈ 1.3–1.4 (based on structural increment analysis) |
| Quantified Difference | ΔXLogP3 ≈ −0.6 to −0.7 log units (lower lipophilicity for the meta isomer) |
| Conditions | Computed by XLogP3 algorithm (PubChem descriptor); experimental logD₇.₄ not available for either compound. |
Why This Matters
A 0.6 log-unit difference in lipophilicity can translate to a 4‑fold difference in octanol‑water partitioning, directly impacting passive membrane permeability and non‑specific binding in cellular assays.
- [1] PubChem. N-Allyl-3-aminobenzenesulfonamide – Computed Properties (XLogP3 = 0.7; TPSA = 80.6 Ų). View Source
